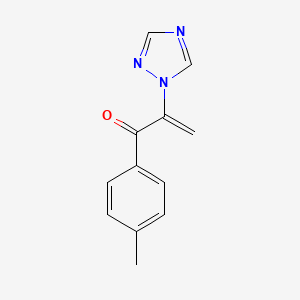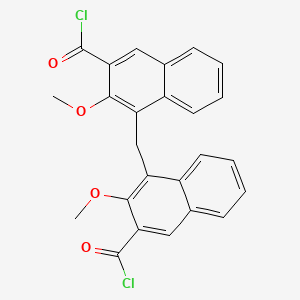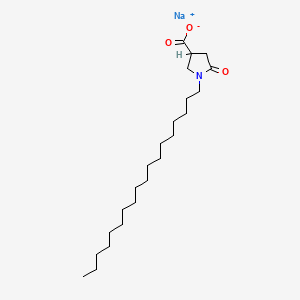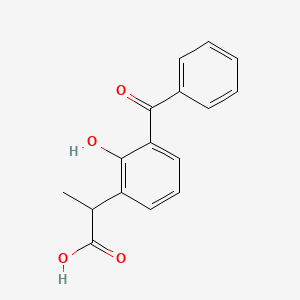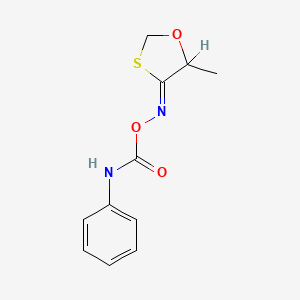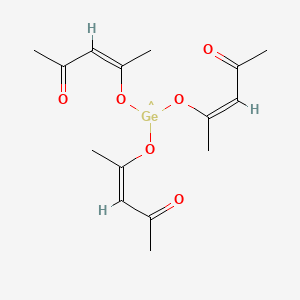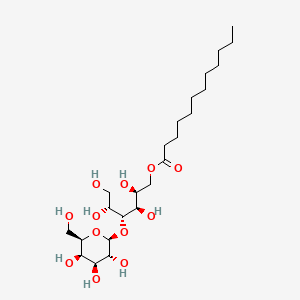
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 259-853-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 259-853-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods: Industrial production of EINECS 259-853-4 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the optimization of reaction conditions to maximize efficiency and minimize waste. Industrial methods may also include purification steps such as distillation, crystallization, and chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 259-853-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include derivatives of EINECS 259-853-4 with altered chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
EINECS 259-853-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound can be utilized in drug development and pharmacological research. Industrial applications include its use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of EINECS 259-853-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, which can alter their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to EINECS 259-853-4 include other substances listed in the EINECS inventory with comparable chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .
Uniqueness: EINECS 259-853-4 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
55838-75-0 |
|---|---|
Molekularformel |
C24H46O12 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] dodecanoate |
InChI |
InChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
ULOSQDCYHDNKKQ-LAGWMBQBSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


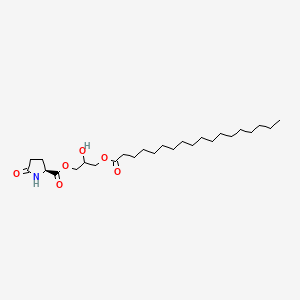
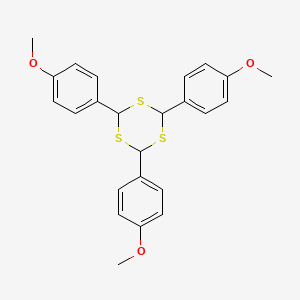
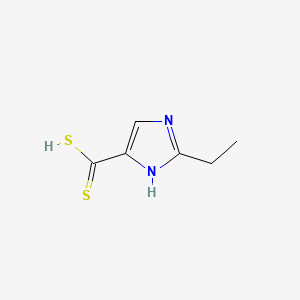

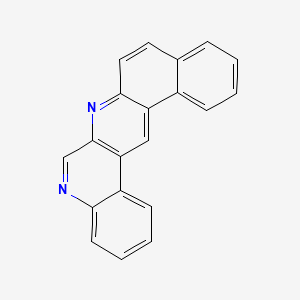
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
